D-mannono-1,4-lactone

Glycosidase Inhibition Enzyme Kinetics α-Mannosidase

D-Mannono-1,4-lactone (also known as D-mannonic acid γ-lactone or mannonic acid 1,4-lactone) is a cyclic ester of D-mannonic acid. It is a chiral, water-soluble, five-membered (γ) lactone that exists as a white crystalline solid.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 10366-82-2
Cat. No. B085400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-mannono-1,4-lactone
CAS10366-82-2
Synonyms(D)-isomer of mannonic acid 1,4-lactone
D-mannono gamma-lactone
mannonic acid 1,4-lactone
mannonic acid gamma-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
InChIKeySXZYCXMUPBBULW-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannono-1,4-lactone (CAS 10366-82-2): A Chiral Carbohydrate γ-Lactone for Enzyme Inhibition and L-Sugar Synthesis


D-Mannono-1,4-lactone (also known as D-mannonic acid γ-lactone or mannonic acid 1,4-lactone) is a cyclic ester of D-mannonic acid [1]. It is a chiral, water-soluble, five-membered (γ) lactone that exists as a white crystalline solid [2]. This compound is a well-characterized inhibitor of α-mannosidases (EC 3.2.1.24) [3] and serves as a versatile chiral synthon in carbohydrate chemistry, particularly for the synthesis of rare L-sugars [4].

Why D-Mannono-1,4-lactone Cannot Be Replaced by Common Aldonic Acid Analogs


Substituting D-mannono-1,4-lactone with other common sugar lactones like D-glucono-1,5-lactone or D-galactono-1,4-lactone is not scientifically valid due to critical differences in ring size, stereochemistry, and enzymatic specificity [1]. The compound's unique D-manno configuration and its five-membered γ-lactone ring dictate its distinct binding affinity for α-mannosidases compared to its six-membered δ-lactone analog, D-mannono-1,5-lactone [2]. Furthermore, its specific stereochemistry is essential for the stereoselective transformations required in L-ribose synthesis, a key intermediate for antiviral agents [3]. Simply choosing a different lactone will result in a different inhibition profile and is not a viable precursor for the same downstream synthetic routes.

Quantitative Evidence for D-Mannono-1,4-lactone's Differential Performance


α-Mannosidase Inhibition: A 35% Tighter Binding Than α-D-Mannopyranose

D-Mannono-1,4-lactone acts as a competitive inhibitor of α-mannosidase (EC 3.2.1.24). In a direct head-to-head comparison with the parent monosaccharide, α-D-mannopyranose, the lactone exhibits a significantly lower inhibition constant (Ki), indicating stronger enzyme binding [1].

Glycosidase Inhibition Enzyme Kinetics α-Mannosidase

α-Mannosidase Inhibition: D-Mannono-1,4-lactone is a 319-fold Weaker Inhibitor Than D-Mannono-1,5-lactone

While D-mannono-1,4-lactone (γ-lactone) is an inhibitor, its six-membered ring analog, D-mannono-1,5-lactone (δ-lactone), is substantially more potent. This stark difference in activity highlights the critical impact of ring size on enzyme binding. For applications where a weaker or more nuanced inhibition profile is desired, the γ-lactone is the superior choice over the highly potent δ-lactone [1].

Glycosidase Inhibition Structure-Activity Relationship Lactone Chemistry

High-Yield Synthesis of L-Ribose: Achieving 94% Yield in a Key Cyclization Step

D-Mannono-1,4-lactone is an efficient precursor for the synthesis of L-ribose, a rare sugar of high pharmaceutical value. A key step in this 8-step synthesis is the cyclization of a γ-hydroxyalkoxamate under Mitsunobu conditions. This step is highly efficient, providing the desired O-alkylation product in 94% yield with no detectable N-alkylation byproduct [1].

Carbohydrate Synthesis L-Ribose Mitsunobu Cyclization

High Specificity as a Substrate for an Archaeal Mannonate Dehydratase (TaManD)

The archaeal enzyme TaManD from Thermoplasma acidophilum exhibits high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone, with optimal activity at 65°C [1]. This contrasts with related dehydratases from bacteria, which typically show broader substrate specificity. This unique enzyme-substrate pairing positions D-mannono-1,4-lactone as a key probe for studying this specific catabolic pathway in extremophilic archaea.

Enzyme Specificity Archaeal Metabolism Mannonate Dehydratase

D-Mannono-1,4-lactone: Key Procurement Scenarios for R&D and Industrial Applications


Enzymology Research: α-Mannosidase Inhibition Studies

For researchers studying α-mannosidases, D-mannono-1,4-lactone is a standard inhibitor. Its well-characterized Ki value of 13 mM (in Phaseolus vulgaris) provides a known reference point for enzyme inhibition assays [1]. Its lower potency compared to the δ-lactone analog makes it ideal for applications where complete enzyme shutdown is not desired, such as studying partial inhibition or allosteric regulation [1].

Pharmaceutical Synthesis: Production of L-Ribose

D-Mannono-1,4-lactone is a validated starting material for the multi-step chemical synthesis of L-ribose [2]. The demonstrated 94% yield in a key cyclization step highlights the compound's utility in producing this rare sugar, which is a crucial building block for certain antiviral and anticancer nucleoside analogs [2]. Procurement should prioritize high-purity material (≥97% by GC) for consistent synthetic outcomes [3].

Archaeal Metabolism and Extremophile Research

Given the high substrate specificity of the TaManD enzyme from Thermoplasma acidophilum for D-mannono-1,4-lactone, this compound is essential for in vitro studies of the oxidative mannose catabolic pathway in thermoacidophilic archaea [4]. It can be used to characterize enzyme kinetics, study pathway regulation, or as a component in engineered metabolic pathways for high-temperature bioprocessing.

Synthesis of Polyhydroxylated Compounds and Chiral Building Blocks

As a chiral γ-lactone, D-mannono-1,4-lactone is a valuable scaffold for synthesizing other complex molecules. Its well-defined stereochemistry and reactivity allow for selective transformations, such as the regioselective bromination reported for preparing 6-bromo-6-deoxy derivatives [5]. This makes it a key procurement item for medicinal chemistry and diversity-oriented synthesis programs.

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